Product packaging for AMMONIUM CERIUM(IV) SULFATE TETRAHYDRATE(Cat. No.:CAS No. 18923-36-9)

AMMONIUM CERIUM(IV) SULFATE TETRAHYDRATE

Cat. No.: B1144123
CAS No.: 18923-36-9
M. Wt: 326.28 g/mol
InChI Key: QQOFZUVBDSUECQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research Applications

The history of cerium compounds in chemistry is intrinsically linked to the discovery and isolation of cerium itself in the early 19th century. Initially, the applications of cerium salts were limited. However, by the early 20th century, the strong oxidizing nature of the Ce(IV) ion began to be systematically explored. Researchers like Willard, Young, and Furman were instrumental in highlighting the vast potential of ceric salts in analytical chemistry. researchgate.net

Historically, ceric sulfate (B86663) was produced through the direct reaction of calcined cerium(IV) oxide with concentrated sulfuric acid, which yielded the tetrahydrate form. wikipedia.org The development of ceric ammonium (B1175870) sulfate as a standardized reagent marked a significant advancement. Its superior stability and solubility in acidic solutions compared to other ceric salts led to its widespread adoption in quantitative analysis, a practice that came to be known as cerimetry. researchgate.netwikipedia.org Early research focused on its utility in redox titrations for determining the concentration of various reducing agents. chemiis.com Over the decades, the scope of its applications has expanded dramatically, moving from a classical analytical reagent to a versatile tool in cutting-edge organic synthesis and materials science.

Significance in Modern Chemical Synthesis Methodologies

Ammonium cerium(IV) sulfate is a powerful one-electron oxidizing agent, a property that has been harnessed in a multitude of ways in modern organic synthesis. wikipedia.orgorganic-chemistry.org It facilitates a wide range of oxidative transformations that are crucial for creating complex organic molecules, including those used in pharmaceuticals and dyes. chemiis.comwnxrematerial.com

One of the primary uses of this compound is in the oxidation of alcohols to aldehydes and ketones. wnxrematerial.com It is also employed in oxidative cleavage reactions of carbon-carbon double bonds. synthetikaeu.com Beyond simple oxidation, it serves as a catalyst in various multicomponent reactions, which are highly efficient processes for synthesizing complex molecules in a single step. For instance, it has been effectively used as a reusable, heterogeneous catalyst for the one-pot synthesis of polyhydroquinolines, a class of compounds with significant biological activities. ajchem-a.comajchem-a.com This method is noted for its high yields, clean reaction profiles, and short reaction times. ajchem-a.com

The compound also plays a role in initiating radical polymerization. For example, it can be used to start the polymerization process for creating supramolecular hydrogels from pectin (B1162225) and poly(ethylene glycol) methacrylate. sigmaaldrich.com Its utility is further demonstrated in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. nih.govwikipedia.org

Role in Advanced Materials Science Development

The applications of ammonium cerium(IV) sulfate extend into the realm of materials science, where it contributes to the development of novel materials with specialized properties. Its involvement is particularly notable in the synthesis of nanomaterials and functional polymers. google.com

Cerium oxide (CeO₂) nanoparticles are of great interest due to their catalytic and biomedical applications, and cerium(IV) compounds are key precursors in their synthesis. digitellinc.comrsc.org The controlled hydrolysis of cerium(IV) salts allows for the formation of these nanoparticles, with research focusing on controlling their size and properties by adjusting reaction conditions. digitellinc.com

In addition to nanoparticle synthesis, the compound is used in various industrial applications that rely on material modification. In the glass industry, the addition of cerium compounds can impart special optical properties. wnxrematerial.com In the textile industry, it is used in the manufacturing of oxidized dyes to improve the colorfastness and durability of fabrics. chemiis.com Furthermore, it is a component of chrome etchant, which is critical in the production of photomasks and liquid crystal displays. wikipedia.org

Impact on Contemporary Analytical Chemistry Methodologies

Ammonium cerium(IV) sulfate continues to be a cornerstone in analytical chemistry, primarily due to its role as a primary standard in redox titrations, a technique known as cerimetry. researchgate.net The Ce⁴⁺ ion is a strong oxidizing agent, especially in acidic conditions, and its reduction to the colorless Ce³⁺ ion provides a clear endpoint in titrations. wikipedia.org This makes it an excellent titrant for the quantitative analysis of a wide array of inorganic and organic substances, such as iron, copper, and ascorbic acid. chemiis.comresearchgate.net

The compound is used as a volumetric standard solution in pharmacopoeial analysis, ensuring precision and quality in pharmaceutical applications. carlroth.com Its reliability stems from the stability of its solutions and the sharp, easily detectable endpoints it produces in titrations, often with the help of a redox indicator. wikipedia.org

Beyond titrimetry, it is also used as a visualizing agent in thin-layer chromatography (TLC), where it helps to detect certain separated compounds on the TLC plate. wisdomlib.org In some spectrophotometric methods, the unreacted cerium(IV) is reacted with a chromogenic agent to form a colored product whose absorbance can be measured, providing another route for quantitative analysis. nih.gov

Physicochemical Properties of Ammonium Cerium(IV) Sulfate
PropertyValue
Chemical Formula(NH₄)₄Ce(SO₄)₄·2H₂O sigmaaldrich.com
Molar Mass632.55 g/mol wikipedia.orgsigmaaldrich.com
AppearanceOrange-red crystalline solid wikipedia.orgsynthetikaeu.com
Melting Point130 °C (decomposes) wikipedia.orgsigmaaldrich.com
SolubilitySoluble in water and dilute sulfuric acid wikipedia.orgsynthetikaeu.com
Oxidation State of Cerium+4 synthetikaeu.com
Reduction Potential~+1.44 V wikipedia.org

Overview of Current Research Trajectories

Current research continues to uncover new applications and refine existing methodologies involving ammonium cerium(IV) sulfate. A significant area of investigation is its use as an environmentally friendly and reusable catalyst in organic synthesis. ajchem-a.com Researchers are exploring its catalytic activity in solvent-free conditions to develop greener chemical processes. ajchem-a.comresearchgate.net

In materials science, ongoing studies are focused on understanding the fundamental mechanisms of cerium-based nanoparticle formation. digitellinc.com This includes investigating how different ions and solution conditions influence the self-assembly and growth of ceria clusters, aiming for precise control over nanoparticle size and morphology for targeted applications in catalysis and biomedicine. digitellinc.com

Another active research front is the development of novel composite materials. For example, the compound is used as an initiator in the graft copolymerization of natural polymers like chitosan (B1678972) with synthetic monomers. researchgate.net These modified biopolymers have potential applications in various fields due to their enhanced properties. The continued exploration of cerium(IV) chemistry, including its role in reactions like the reverse water–gas shift, highlights the enduring importance of cerium compounds in addressing contemporary scientific challenges. rsc.org

Properties

CAS No.

18923-36-9

Molecular Formula

CeH12NO8S+3

Molecular Weight

326.28 g/mol

IUPAC Name

azanium;cerium(4+);sulfate;tetrahydrate

InChI

InChI=1S/Ce.H3N.H2O4S.4H2O/c;;1-5(2,3)4;;;;/h;1H3;(H2,1,2,3,4);4*1H2/q+4;;;;;;/p-1

InChI Key

QQOFZUVBDSUECQ-UHFFFAOYSA-M

SMILES

[NH4+].O.O.O.O.[O-]S(=O)(=O)[O-].[Ce+4]

Canonical SMILES

[NH4+].O.O.O.O.[O-]S(=O)(=O)[O-].[Ce+4]

Origin of Product

United States

Synthetic Routes and Mechanistic Investigations of Ammonium Cerium Iv Sulfate Tetrahydrate

Advanced Synthesis and Preparation Methodologies

The synthesis of ammonium (B1175870) cerium(IV) sulfate (B86663) tetrahydrate can be achieved through several distinct pathways, each with its own set of conditions and mechanistic considerations. These routes range from direct reactions with cerium oxide precursors to carefully controlled aqueous phase crystallizations and environmentally benign solvent-free methods.

Direct Synthesis Pathways from Cerium(IV) Oxide Precursors

The direct conversion of cerium(IV) oxide (CeO₂), a readily available but often refractory starting material, to ammonium cerium(IV) sulfate presents a viable synthetic route. One effective method involves the solid-state reaction of CeO₂ with ammonium sulfate ((NH₄)₂SO₄). capes.gov.br Investigations into this reaction have shown that at elevated temperatures, typically around 250°C, CeO₂ reacts with ammonium sulfate to form the tetrasulfate compound, (NH₄)₄Ce(SO₄)₄. capes.gov.br

CeO₂ + 2(NH₄)₂SO₄ → (NH₄)₄Ce(SO₄)₄ (at 250°C) capes.gov.br

Further heating of the resulting (NH₄)₄Ce(SO₄)₄ leads to its decomposition, yielding various intermediate ammonium cerium sulfate species and eventually cerium(III) sulfate, indicating a change in the oxidation state of cerium from +4 to +3. capes.gov.br This direct approach from an oxide precursor is advantageous due to the straightforward nature of the reaction, though it requires careful temperature control to isolate the desired tetrasulfate product.

Anecdotal reports also describe attempts at "brute force fusion" methods, where CeO₂ is heated with a mixture of concentrated sulfuric acid and ammonium sulfate. sciencemadness.org These attempts highlight the challenges in achieving complete reaction of the oxide and often result in a mixture of the desired product and unreacted starting material. sciencemadness.org

Aqueous Phase Reaction Optimizations for High Purity and Yield

Aqueous phase synthesis offers a high degree of control over the purity and crystalline form of the final product. A patented method for producing high-purity ammonium cerium(IV) sulfate (with a purity greater than 99.99%) starts with a cerium(III) precursor, cerium carbonate (Ce₂(CO₃)₃). google.com

The process involves several key steps:

Dissolution: Cerium carbonate is first dissolved in a sulfuric acid solution to produce a cerous sulfate (Ce₂(SO₄)₃) solution. google.com

Oxidation and Precipitation: A mixed solution of ammonia (B1221849) water and hydrogen peroxide is prepared. The cerous sulfate solution is added to this mixture, leading to the oxidation of Ce(III) to Ce(IV) and the precipitation of cerium(IV) hydroxide (B78521) (Ce(OH)₄). The reaction is driven to completion by heating. google.com The key reaction in this step is: Ce₂(SO₄)₃ + 3H₂O₂ + 6NH₄OH → 2Ce(OH)₄↓ + 3(NH₄)₂SO₄ + O₂↑ + 2H₂O. google.com The reaction temperature is typically maintained between 0°C and 30°C, followed by heating to 60-100°C. google.com

Crystallization: A concentrated sulfuric acid solution (50-98%) is then added to the cerium hydroxide suspension. google.com The mixture is heated and stirred to dissolve the hydroxide and subsequently crystallize ammonium cerium(IV) sulfate. The pH of the solution is carefully controlled between 1 and 3 to prevent hydrolysis of the product. google.com

Isolation: The resulting high-purity crystals are isolated by suction filtration or centrifugation, followed by washing with ethanol (B145695) or acetone (B3395972) and drying at room temperature. google.com

This method emphasizes the importance of controlling parameters such as precursor concentration, pH, and temperature to achieve high purity and yield. The final product is reported to have excellent solubility and a high Ce⁴⁺/ΣCe ratio (greater than 99.5%). google.com

Solvent-Free Synthesis Approaches

Solvent-free synthesis methods are gaining prominence due to their environmental benefits and potential for simplified reaction work-ups. The solid-state reaction of cerium(IV) oxide with ammonium sulfate at 250°C, as described in section 2.1.1, is a prime example of a solvent-free approach to synthesizing (NH₄)₄Ce(SO₄)₄. capes.gov.br This method avoids the use of large volumes of acid or aqueous solutions, reducing waste generation.

Another example, though focused on the application rather than the synthesis of a related compound, is the use of cerium(IV) sulfate tetrahydrate as a catalyst in solvent-free organic reactions. krackeler.com This highlights the utility of cerium sulfate compounds in environmentally benign chemical transformations. The principle of mechanochemical synthesis, which involves energetically grinding reagents together, has also been applied to produce other cerium compounds and represents a potential future direction for the solvent-free synthesis of ammonium cerium(IV) sulfate. rsc.org

Structural and Electronic Characterization of Crystalline Phases

The properties and reactivity of ammonium cerium(IV) sulfate are intrinsically linked to its crystal structure and the electronic environment of the cerium center. Advanced analytical techniques provide deep insights into these aspects.

Crystallographic Analysis of Hydrated Forms

While the compound is often referred to as ammonium cerium(IV) sulfate tetrahydrate, detailed crystallographic studies have revealed a more complex structure. A key study on crystals grown via a hydrothermal reaction determined the formula to be (NH₄)₈[Ce₂(SO₄)₈]·4H₂O. wikipedia.orgnih.gov This formulation underscores that the structure contains a dimeric anion, [Ce₂(SO₄)₈]⁸⁻, where two cerium centers are bridged by sulfate groups. wikipedia.orgnih.gov

In this dimeric anion, each cerium(IV) atom is nine-coordinated by oxygen atoms from the sulfate groups. wikipedia.orgnih.gov The coordination polyhedron is described as a distorted tricapped trigonal prism. wikipedia.orgnih.gov The Ce-O bond distances within this structure range from 2.325(2) to 2.478(2) Å. nih.gov The ammonium cations and water molecules of crystallization are integrated into the crystal lattice through a network of hydrogen bonds with the sulfate anions. nih.gov

It is important to note that the more commonly available commercial form is the dihydrate, (NH₄)₄Ce(SO₄)₄·2H₂O. wikipedia.orgnih.gov The structural details of this dihydrate are less explicitly documented in the readily available literature compared to the dimeric tetrahydrate. The existence of different hydrated forms highlights the importance of the synthesis and crystallization conditions in determining the final product's structure.

Interactive Table: Crystallographic Data for (NH₄)₈[Ce₂(SO₄)₈]·4H₂O nih.gov

ParameterValue
Crystal System Not specified in abstract
Space Group Not specified in abstract
Ce Coordination Number 9
Coordination Geometry Distorted tricapped trigonal prism
Ce-O Bond Length Range (Å) 2.325(2) - 2.478(2)
Anionic Unit [Ce₂(SO₄)₈]⁸⁻

Spectroscopic Probing of Coordination Environments (Beyond Basic Identification)

Spectroscopic techniques offer a powerful lens to probe the coordination environment of the cerium(IV) ion in sulfate-containing systems, going beyond simple compound identification.

Raman Spectroscopy: The Raman spectra of ceric(IV) ammonium sulfate dihydrate provide insights into the vibrational modes of the sulfate ligands and their interaction with the cerium center. researchgate.net While raw spectra can be obscured by fluorescence, techniques like sequentially shifted excitation (SSE) Raman spectroscopy can reveal the underlying vibrational features. researchgate.net The spectra show characteristic peaks corresponding to the sulfate groups, and shifts in these peaks compared to free sulfate ions can be indicative of coordination to the metal center.

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS studies on Ce(IV) in sulfuric acid solutions provide direct information about the local atomic structure around the cerium ion. nih.govacs.org These studies suggest that in sulfuric acid, the Ce⁴⁺ ion is complexed by both water molecules and bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) anions in its first coordination shell. nih.govacs.org A noticeable difference in the Ce-O scattering peak is observed between Ce³⁺ and Ce⁴⁺, with a bond length decrease of approximately 0.16 Å for the higher oxidation state, reflecting the smaller ionic radius of Ce⁴⁺. nih.govacs.org This technique confirms that sulfate ligands are directly coordinated to the cerium ion in solution, a feature that is expected to be retained in the solid-state crystal structure of ammonium cerium(IV) sulfate. EXAFS investigations on related actinide(IV) sulfato complexes have shown that both monodentate and bidentate coordination of sulfate can occur, with the specific mode being dependent on the sulfate-to-metal ratio. nih.gov

These spectroscopic findings, combined with crystallographic data, provide a comprehensive picture of the cerium(IV) coordination environment in ammonium cerium(IV) sulfate, which is crucial for understanding its chemical properties and reactivity.

Redox Chemistry and Reaction Pathways

The redox chemistry of this compound is fundamentally governed by the reversible Ce(IV)/Ce(III) couple. The high positive reduction potential of the Ce(IV)/Ce(III) pair, approximately +1.44 V in sulfuric acid, establishes it as a potent oxidizing agent widely utilized in analytical chemistry and organic synthesis. The mechanistic intricacies of its redox reactions are complex, often involving multi-step pathways that are highly dependent on the solution environment, particularly the nature and concentration of coordinating ligands.

Elucidation of Electron Transfer Mechanisms for the Ce(IV)/Ce(III) Couple

The electron transfer (ET) process for the Ce(IV)/Ce(III) couple in sulfuric acid media is not a simple, single-step event. Investigations combining spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) with kinetic measurements and Density Functional Theory (DFT) calculations have revealed a more complex mechanism.

Evidence points to an outer-sphere electron-transfer mechanism, where the kinetics are notably independent of the electrode material used. A key finding is the significant structural difference between the dominant cerium species in their +3 and +4 oxidation states in a sulfate medium. The Ce(III) ion exists primarily as a hydrated cation, [CeIII(H2O)9]3+. In contrast, the Ce(IV) ion is strongly complexed with sulfate ions, forming species such as [CeIV(H2O)6(HSO4)3]+.

This structural disparity necessitates a multi-step charge-transfer process. The proposed mechanism involves a chemical step (C) preceding the electron transfer step (E), often referred to as a CE mechanism.

Chemical Step (Ligand Exchange): The sulfato-complexed Ce(IV) species first undergoes a rapid ligand exchange, where bisulfate anions are replaced by water molecules. This creates a transient aqua-complex of Ce(IV), [CeIV(H2O)9]4+.

Electron Transfer Step: This is followed by a rate-determining outer-sphere electron transfer between the newly formed [CeIV(H2O)9]4+ and the existing [CeIII(H2O)9]3+.

Table 1: Structural and Mechanistic Details of the Ce(IV)/Ce(III) Couple in Sulfuric Acid

FeatureCe(III) SpeciesCe(IV) SpeciesElectron Transfer Details
Coordination Coordinated by nine water molecules: [CeIII(H2O)9]3+Complexed by water and three bisulfate ions: [CeIV(H2O)6(HSO4)3]+Mechanism Type: Outer-sphere
Mechanism Steps N/A1. Chemical Step (Ligand Exchange) 2. Electron Transfer (Rate-determining)Governing Theory: Marcus Theory
Kinetic Behavior N/AN/AIndependent of electrode material

Kinetic and Thermodynamic Aspects of Redox Reactions

The kinetics and thermodynamics of the Ce(IV)/Ce(III) redox reaction are profoundly influenced by the solution's composition, especially the presence and concentration of ligands like sulfate.

Thermodynamic Aspects: The formal potential of the Ce(IV)/Ce(III) couple is significantly affected by complex equilibria in solution. The strong complexation of Ce(IV) ions by sulfate anions, which is more favorable than the complexation of Ce(III) ions, stabilizes the +4 oxidation state. This stabilization results in a shift of the electrode potential to more negative values as the concentration of sulfuric acid increases. This thermodynamic shift is a direct consequence of the energy involved in the ligand-metal ion interactions. For instance, the DFT-predicted free energy for the ligand exchange of [CeIV(H2O)6(HSO4)3]+ aligns well with the experimentally observed shift in redox potential when moving from a non-complexing acid like perchloric acid to sulfuric acid.

Kinetic Aspects: The kinetics of the cerium redox reaction are characterized by several key features: it involves multiple steps, exhibits dissimilar anodic and cathodic charge transfer coefficients, and the reduction of Ce(IV) tends to be slower than the oxidation of Ce(III). The rate law is more complex than what would be predicted by a simple one-step electron transfer. A low cathodic charge transfer coefficient (α ≈ 0.23) has been measured, which is indicative of an asymmetric charge transfer process, further supporting the multi-step CE mechanism.

Studies on the oxidation of various substrates by cerium(IV) sulfate often reveal that the reaction proceeds through the formation of an intermediate complex, followed by its intramolecular redox decomposition.

Table 2: Key Kinetic and Thermodynamic Parameters

ParameterObservationReference
Formal Potential Shifts to more negative values with increasing sulfuric acid concentration.
Ligand Influence Strong complexation with sulfate stabilizes the Ce(IV) state.
Charge Transfer Coefficients (α) Asymmetric; low cathodic value (α ≈ 0.23) reported.
Reaction Rate Ce(IV) reduction is generally slower than Ce(III) oxidation.
Activation Energy For the Ce(IV)-NTA redox system, an activation energy of 10.42 kJ/mol was estimated.

Ligand-Accelerated Redox Processes and Specific Reaction Profiles

The interaction with ligands is a central theme in the redox chemistry of cerium(IV). Ligands can significantly accelerate the redox process by forming intermediate complexes that provide a lower energy pathway for electron transfer.

The reaction between cerium(IV) sulfate and citric acid, for example, proceeds via the formation of intermediate cerium(IV)-citrate complexes. The kinetics of such reactions often follow a Michaelis-Menten model, which is characteristic of processes involving pre-equilibrium complex formation followed by a rate-determining oxidation step. Similar mechanisms have been observed for the oxidation of other oxycarboxylic acids and polyhydric alcohols like glycerol (B35011) and xylitol (B92547) by cerium(IV) sulfate.

The nature of the ligand dictates the stability and decomposition rate of the intermediate complex. In the case of the Ce(IV)-nitrilotriacetic acid (NTA) system, the formation of multiple five- or six-membered chelate rings was found to be crucial for creating an effective redox initiator. However, not all ligands accelerate the reaction; certain organic impurities, such as p-ethoxy benzaldehyde, have been shown to inhibit the electrode reactions of the Ce(IV)/Ce(III) couple.

Photochemical Activation and Redox Initiation Mechanisms

Cerium(IV) complexes can be activated by photochemical means, initiating redox reactions under mild

Catalytic Applications of Ammonium Cerium Iv Sulfate Tetrahydrate in Organic Transformations

Homogeneous Catalysis Paradigms

In the realm of homogeneous catalysis, ammonium (B1175870) cerium(IV) sulfate (B86663), often referred to as ceric ammonium sulfate (CAS), is utilized in solution-phase reactions where its high redox potential is a key attribute. oru.edu It acts as a one-electron oxidant, capable of generating radical intermediates that can initiate subsequent chemical reactions. nih.gov

Oxidation Reactions in Solution Phase, Including Phenolic Compounds

Ammonium cerium(IV) sulfate is an effective reagent for the oxidation of various organic substrates, including phenolic compounds. Research has demonstrated its utility in mediating the oxidation of phenolic benzophenones to synthesize xanthones and other related products. chembk.comresearchgate.net In these reactions, the Ce(IV) ion acts as a strong one-electron oxidant. researchgate.net A study on the oxidation of phenolic benzophenones with ceric ammonium sulfate (CAS) led to the formation of a range of compounds, including xanthones, 9H-xanthen-2,9(4aH)-diones, and biaryl compounds, highlighting the versatility of this reagent. researchgate.net

Furthermore, the oxidative power of CAS has been applied to polynuclear aromatic hydrocarbons (PAHs). For instance, the oxidation of benzo[k]fluoranthene (B33198) with CAS in sulfuric acid yields a mixture of diones. sigmaaldrich.com This method has proven useful for the synthesis of specific PAH quinones and lactones, with the outcome being dependent on the structure of the starting hydrocarbon. sigmaaldrich.com

The general mechanism for these oxidations involves the transfer of an electron from the organic substrate to the Ce(IV) ion, which is reduced to the colorless Ce(III) ion. wikipedia.org This initial step generates a radical cation from the organic molecule, which can then undergo further reactions to form the final oxidized products.

Initiation of Radical Polymerization Reactions

Ammonium cerium(IV) sulfate is a well-established initiator for radical polymerization of various vinyl monomers in aqueous media. chemicalbook.com It can initiate polymerization on its own or as part of a redox system with a reducing agent. The initiation process involves the generation of free radicals from the interaction of Ce(IV) ions with the monomer or a reducing agent.

Kinetic studies have been conducted on the polymerization of monomers such as acrylamide (B121943) and acrylonitrile (B1666552) using a ceric ammonium sulfate-based redox system. For example, the polymerization of acrylamide has been initiated by a redox system of acidified ceric ammonium sulfate and 2-mercaptoethanol. ajchem-a.com In this system, the rate of monomer conversion was found to be dependent on the concentrations of the monomer, the reducing agent (2-mercaptoethanol), and the ceric salt. ajchem-a.comajchem-a.com Similarly, the polymerization of acrylonitrile has been studied using a ceric ammonium sulfate-glutamine redox system in an aqueous sulfuric acid medium. researchgate.net

The general mechanism for the initiation of radical polymerization by the Ce(IV) ion involves the oxidation of a suitable substrate (like an alcohol, amine, or the monomer itself) to produce a free radical, which then attacks a monomer molecule to start the polymer chain growth. nih.gov The rate of polymerization can be influenced by factors such as temperature, pH, and the concentration of the reactants. nih.gov For instance, in the polymerization of acrylonitrile initiated by a Ce(IV)/p-aminoacetophenone system, the rate of polymerization was observed to increase with temperature up to a certain point, after which it decreased due to faster termination reactions at higher temperatures. nih.gov

Heterogeneous Catalysis Systems

Ammonium cerium(IV) sulfate tetrahydrate also serves as a precursor or a direct catalyst in heterogeneous systems, where it is often employed as a solid acid catalyst. These systems offer advantages such as ease of catalyst separation, potential for recycling, and often milder reaction conditions.

Development and Optimization of Solid Acid Catalysts

Cerium(IV) sulfate tetrahydrate has been identified as a novel and effective inorganic solid acid catalyst for various organic syntheses. researchgate.netajchem-a.com Its acidic nature, coupled with its stability, makes it an attractive option for developing heterogeneous catalytic processes. The development of such catalysts often involves optimizing reaction conditions to maximize yield and minimize reaction time.

For example, in the synthesis of polyhydroquinolines, cerium(IV) sulfate tetrahydrate was used as a solid acid catalyst under solvent-free conditions. ajchem-a.comresearchgate.net The optimization of the catalyst loading showed that a specific molar percentage was sufficient to drive the reaction to completion efficiently. researchgate.net Similarly, for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, cerium(IV) sulfate tetrahydrate was employed as a solid acidic catalyst, demonstrating high catalytic activity under solvent-free conditions. researchgate.net The development of solid acid catalysts is a significant area of research aimed at creating more environmentally friendly and economically viable chemical processes. oru.edu

Multicomponent Reactions (MCRs) Catalyzed by Solid Acid Forms

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and time. This compound, in its solid acid form, has proven to be an excellent catalyst for various MCRs.

One notable example is the Hantzsch reaction for the synthesis of polyhydroquinolines. ajchem-a.comajchem-a.comresearchgate.net In a four-component reaction involving an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate, cerium(IV) sulfate tetrahydrate catalyzed the formation of polyhydroquinoline derivatives in high yields (88-97%) and short reaction times (15-25 minutes) under solvent-free conditions at 120 °C. ajchem-a.comajchem-a.com

Another significant application is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot, three-component reaction of isatoic anhydride, an aromatic aldehyde, and a nitrogen source. researchgate.net Cerium(IV) sulfate tetrahydrate efficiently catalyzed this reaction, yielding the desired products in high yields. researchgate.net The use of this solid acid catalyst has also been extended to other MCRs, such as the synthesis of β-acetamidoketones and functionalized piperidines, showcasing its broad applicability. nih.govresearchgate.net

The following table summarizes the performance of cerium(IV) sulfate tetrahydrate in selected multicomponent reactions.

ProductReactantsCatalyst Loading (mol%)ConditionsYield (%)Reaction Time (min)Reference
PolyhydroquinolinesAldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate10120 °C, Solvent-free88-9715-25 ajchem-a.com
2,3-Dihydroquinazolin-4(1H)-onesIsatoic Anhydride, Aromatic Aldehyde, Nitrogen Source3120 °C, Solvent-freeHigh30-50 researchgate.net

Reusability and Efficiency Assessments in Recyclable Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for sustainable and cost-effective chemical processes. The reusability of cerium(IV) sulfate tetrahydrate as a solid acid catalyst has been investigated in several studies.

In the synthesis of polyhydroquinolines, the catalyst was easily recovered by filtration after the reaction and could be reused with only a slight decrease in its catalytic activity. ajchem-a.com Similarly, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst was recovered and reused for up to five runs without a significant loss of its catalytic efficiency. researchgate.net

The following table presents data on the reusability of cerium(IV) sulfate tetrahydrate in the synthesis of a specific polyhydroquinoline derivative.

CycleYield (%)Reference
195 researchgate.net
293 researchgate.net
392 researchgate.net
492 researchgate.net
590 researchgate.net

This demonstrates the robustness and efficiency of cerium(IV) sulfate tetrahydrate as a recyclable heterogeneous catalyst, making it a valuable tool for green chemistry applications.

Advanced Catalytic Processes

Photocatalytic Degradation Mechanisms for Environmental Remediation

The application of cerium compounds in photocatalysis for environmental remediation has garnered significant interest. While direct research on this compound is limited, the photocatalytic mechanisms of other cerium salts and oxides provide a strong basis for understanding its potential role. The core of this mechanism lies in the generation of highly reactive hydroxyl radicals (•OH) under UV irradiation.

The process is initiated by the photoexcitation of cerium ions. It is known that Ce(III) can be oxidized to Ce(IV) under UV light. researchgate.net This transition is crucial as it can lead to the generation of reactive oxygen species. For instance, a simple cerium salt like Ce(NO₃)₃ has been shown to be an effective photocatalyst for the degradation of various organic pollutants. researchgate.net The primary mechanism involves the oxidation of Ce(III) to Ce(IV), which in turn facilitates the production of hydroxyl radicals. researchgate.net Conversely, in systems starting with Ce(IV), it is suggested that the generation of hydroxyl radicals can occur from the interaction of Ce(IV) and hydrogen peroxide under UV illumination. researchgate.net

In the context of this compound, the Ce(IV) ion is readily available. Upon UV irradiation, it is plausible that the Ce(IV) species participates in reactions that generate these powerful oxidizing radicals, which then attack and degrade organic pollutants in aqueous solutions. The presence of Ce(IV) can trap electrons from the conduction band, which then migrate to the surface and react with adsorbed oxygen to form superoxide (B77818) radicals, further contributing to the degradation process. researchgate.net

Studies on cerium oxide (CeO₂) nanoparticles further illuminate the potential pathways. CeO₂ is a well-documented photocatalyst for the degradation of various organic dyes and pollutants under both UV and visible light. sciencepublishinggroup.comnih.govacu.edu.in The mechanism involves the creation of electron-hole pairs upon light absorption. These charge carriers then react with water and oxygen to produce reactive radicals responsible for breaking down organic molecules. acs.org The efficiency of this process is often enhanced by the coexistence of both Ce³⁺ and Ce⁴⁺ species on the catalyst surface, which facilitates the separation of photogenerated charge carriers. acs.org

The following table summarizes the photocatalytic degradation of different organic pollutants using various cerium-based catalysts.

CatalystPollutantLight SourceDegradation EfficiencyKey Findings
Ce(NO₃)₃Alizarin GreenUVComplete removalDegradation primarily driven by hydroxyl radicals generated from Ce(III)/Ce(IV) cycle. researchgate.net
CeO₂Acid Black 1 DyeSunlight94.33% (biosynthesized)Bio-synthesized CeO₂ nanoparticles showed excellent photocatalytic activity. nih.gov
CeO₂-SAMethylene BlueSunlight~91%Sunlight-assisted synthesized CeO₂ showed a narrower band gap and higher efficiency. acu.edu.in
Fe-doped CeO₂Norfloxacin365 nm UV95%Doping with iron enhanced the photocatalytic removal of the antibiotic. nih.gov
Ce-Cd/Ce-Sr OxidesAcridine OrangeVisible Light90.2% / 86.6%Mixed metal oxides demonstrated high efficiency for dye degradation under visible light. researchgate.net

Specialized Surface-Catalyzed Reactions, e.g., Wet Etching of Catalysts

This compound's role in specialized surface-catalyzed reactions, such as the wet etching of materials, is an area of exploratory interest. Direct studies detailing its application as an etchant for other catalysts are not prevalent. However, the chemistry of cerium compounds in etching solutions provides a framework for its potential utility.

Cerium oxide (ceria, CeO₂) is known for its chemical stability and resistance to common aqueous etching agents, including strong acids. researchgate.net This stability poses a challenge for processes like micromachining where precise removal of ceria thin films is required. The difficulty in etching CeO₂ is attributed to the poor solubility of the Ce⁴⁺ ion. researchgate.net

An effective strategy to etch ceria involves the use of a reducing agent in an acidic medium. The principle is to reduce the stable Ce⁴⁺ on the solid surface to the more soluble Ce³⁺, which can then be readily dissolved by the acid. researchgate.net Research has shown that etching solutions containing an acid (like HCl or HNO₃) and a reducing agent (like K₄[Fe(CN)₆] or FeSO₄·7H₂O) are effective for structuring ceria films. researchgate.net

Given that this compound is a source of Ce⁴⁺ ions, its direct application as a primary etchant is counterintuitive based on the principle of reducing Ce⁴⁺ to Ce³⁺ for dissolution. However, it could potentially be used in electrochemical etching processes or as a component in a more complex etchant system where the Ce⁴⁺/Ce³⁺ redox couple plays a role in mediating the etching of another material. For instance, in the oxidation of other materials, the Ce⁴⁺ from this compound would be reduced to Ce³⁺.

The table below outlines different approaches and solutions for the wet etching of cerium-based materials.

Material EtchedEtchant CompositionEtching ConditionsEtch RateKey Observation
CeO₂ thin filmsHCl + K₄[Fe(CN)₆] or HNO₃ + FeSO₄·7H₂OAqueous solutionNot specifiedReducing acidic solvents are effective for wet-chemical structuring. researchgate.net
CeO₂ thin filmsNot specified reducing acidic etch solventsUltrasonic bath~10 nm/minStirring/ultrasonication is necessary to maintain a constant etch rate. researchgate.net
Ce₀.₈Gd₀.₂O₁.₉₋ₓ films10% HF:H₂OAqueous solutionDependent on crystallinityEtch-resistance is strongly dependent on the post-deposition annealing of the film. researchgate.net

While the direct use of this compound for wet etching of catalysts is not established, its properties as a strong oxidizing agent suggest potential applications in surface modification reactions where the oxidation of a substrate is desired.

Analytical Chemistry Methodologies Employing Ammonium Cerium Iv Sulfate Tetrahydrate

Advanced Cerimetric Titration Techniques

Cerimetry, the use of Ce(IV) solutions in redox titrations, offers distinct advantages, including the high stability of the standard solutions and a high oxidation potential that allows for the determination of a wide array of reducing substances pharmacyinfoline.comslideshare.net. The titration involves the reduction of the yellow ceric ion (Ce⁴⁺) to the colorless cerous ion (Ce³⁺).

Standardization Protocols and Enhancement of Reproducibility in Volumetric Analysis

The accuracy of cerimetric titrations is fundamentally dependent on the precise molarity of the ceric ammonium (B1175870) sulfate (B86663) solution. Therefore, rigorous standardization against a primary standard is a critical first step.

Preparation of Standard Solution: A standard 0.1 M Ceric Ammonium Sulfate solution is typically prepared by dissolving approximately 65 g of the salt in a mixture of 30 ml of sulphuric acid and 500 ml of water, with gentle heating. The solution is then cooled, filtered if necessary, and diluted to 1000 ml with water cutm.ac.inpharmaguideline.compharmadekho.com. The inclusion of sulfuric acid is crucial to prevent the hydrolysis and precipitation of basic ceric salts pharmacyinfoline.comslideshare.net.

Standardization against Primary Standards: Primary standards are highly pure and stable compounds used to determine the exact concentration of the titrant. Arsenic trioxide (As₂O₃) and sodium oxalate (Na₂C₂O₄) are commonly employed for the standardization of ceric ammonium sulfate solutions.

Using Arsenic Trioxide: A precisely weighed amount of arsenic trioxide (around 0.2 g), previously dried, is dissolved in a sodium hydroxide (B78521) solution. The solution is then acidified with sulfuric acid. In the presence of osmic acid as a catalyst and a redox indicator like ferroin sulfate, the solution is titrated with the prepared ceric ammonium sulfate solution until a color change from pink to pale blue is observed pharmacyinfoline.comcutm.ac.inpharmaguideline.comnoblesciencepress.org. Each ml of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃ cutm.ac.inpharmaguideline.com.

Using Sodium Oxalate: An accurately weighed quantity of sodium oxalate (about 0.2 g), previously dried, is dissolved in water and acidified with sulfuric acid and hydrochloric acid. The solution is heated to approximately 75°C and then titrated with the ceric ammonium sulfate solution until the solution becomes faintly yellow pharmadekho.com.

To enhance reproducibility, it is recommended to perform the standardization in triplicate, with the variation between the results not exceeding 0.2%. Furthermore, due to the potential for slight degradation over time, it is best practice to re-standardize the solution frequently, for instance, every 15 days pharmadekho.com.

Table 1: Common Primary Standards for Cerimetric Titration Standardization

Primary StandardIndicator UsedCatalystEnd Point Color Change
Arsenic Trioxide (As₂O₃)Ferroin SulfateOsmic AcidPink to Pale Blue
Sodium Oxalate (Na₂C₂O₄)Self-indicating (or Ferroin)None required (heat)Colorless to Faint Yellow

Development and Application of Novel Redox Indicators for Cerimetric Analysis

The endpoint in cerimetric titrations is detected by a sharp change in the electrode potential of the system. This change can be monitored potentiometrically or visually using a redox indicator. A redox indicator is a substance that changes color when it is oxidized or reduced inflibnet.ac.in.

Classical Indicators: Ferroin, a complex of 1,10-phenanthroline and iron(II) sulfate, is a widely used indicator in cerimetry. It exhibits a distinct and reversible color change from red (reduced form) to pale blue (oxidized form) at a potential of about 1.06 V.

Novel Indicators: Research has focused on developing new redox indicators with improved properties. One such example is Diethazine hydrochloride, which has been proposed as a redox indicator for the cerimetric titration of iron(II), uranium(IV), molybdenum(V), hydroquinone, and ascorbic acid in various acidic media. It provides a sharp, reversible color change at the equivalence point and is considered to have advantages over some existing indicators core.ac.uk. The development of these novel indicators expands the applicability of cerimetric titrations to a broader range of analytes and reaction conditions. Colorimetric redox-indicator methods are also being explored for their potential in rapid screening applications, for example, in detecting multidrug resistance in bacteria nih.gov.

Spectroscopic Methods for Cerium(IV) Determination and Complexation Studies

Beyond titrimetry, ammonium cerium(IV) sulfate is integral to various spectroscopic methods. These techniques leverage the electronic transitions of cerium ions and their complexes to achieve high sensitivity and selectivity.

Ultra-Sensitive Spectrofluorimetric Analysis at Pico-Trace Levels

Spectrofluorimetry offers exceptional sensitivity for the determination of trace amounts of substances. A highly sensitive and selective method for determining cerium at pico-trace levels has been developed using 2-(α-pyridyl)-thioquinaldinamide (PTQA) as a fluorimetric reagent. rsc.org In this method, the non-fluorescent PTQA is oxidized by cerium(IV) in a slightly acidic solution (0.0005–0.0015 M H₂SO₄) in the presence of absolute ethanol (B145695). This oxidation reaction produces a highly fluorescent product. rsc.orgresearchgate.netnih.gov

The resulting fluorescent species exhibits an excitation maximum (λex) at 303 nm and an emission maximum (λem) at 370 nm. rsc.orgresearchgate.netnih.gov The fluorescence intensity is directly proportional to the concentration of cerium(IV) over a linear range of 0.001–600 μg L⁻¹, allowing for a detection limit as low as 0.1 ng L⁻¹ rsc.org. This non-extractive method is robust, with the fluorescence intensity remaining stable for an extended period, and it shows high selectivity with minimal interference from a large number of other ions rsc.org. Another spectrofluorimetric method is based on measuring the fluorescence of the reduced Ce(III) at 352 nm after excitation at 250 nm, following the oxidation of a target analyte by Ce(IV) scielo.org.mx.

Table 2: Spectrofluorimetric Method for Cerium(IV) Determination

ParameterValue
Fluorimetric Reagent2-(α-pyridyl)-thioquinaldinamide (PTQA)
Excitation Wavelength (λex)303 nm
Emission Wavelength (λem)370 nm
Detection Limit0.1 ng L⁻¹
Linear Range0.001–600 μg L⁻¹

UV-Vis Spectroscopic Characterization of Cerium(IV) Species and Complexes

UV-Visible spectroscopy is a valuable tool for studying cerium(IV) species and their complexes in solution. Due to ligand-to-metal charge transfer (LMCT) transitions, aqueous solutions of cerium(IV) are typically orange-yellow wikipedia.org. The absorption spectrum of cerium ammonium sulfate in an acidic medium shows a characteristic absorption band. The position and intensity of this band can be influenced by the presence of complexing agents.

The formation of complexes between Ce(IV) and various ligands leads to significant changes in the UV-Vis spectrum. For instance, the complexation of Ce(IV) with 8-hydroxyquinoline results in a complex with a metal-to-ligand ratio of 1:2 and a high formation constant (Kf = 1.308 x 10¹⁴), indicating a very stable complex misuratau.edu.ly. The UV-Vis spectrum of this complex shows a maximum absorbance (λmax) at 253 nm misuratau.edu.ly.

Similarly, studies on cerium(IV) complexes with guanidinate ligands have revealed a range of intense colors, from red to green. The absorption bands of these complexes are significantly red-shifted as the number of guanidinate ligands increases, with absorption maxima ranging from 503 nm to 785 nm escholarship.orgescholarship.orgresearchgate.net. These shifts are attributed to charge transfer between the guanidinate π orbitals and the unoccupied Ce 4f orbitals escholarship.orgescholarship.org. The study of these spectra provides insights into the electronic structure and bonding within these coordination compounds.

Complexation and Coordination Chemistry in Analytical Systems

The coordination chemistry of cerium(IV) is a key aspect of its application in analytical chemistry. The large size and high charge of the Ce⁴⁺ ion allow for high coordination numbers, a feature exemplified by the 12-coordinate structure of the [Ce(NO₃)₆]²⁻ anion in ceric ammonium nitrate wikipedia.org.

The ability of Ce(IV) to form stable complexes with various ligands is exploited in several analytical methods. For example, in the spectrophotometric determination of cerium(IV) with N-p-chlorophenylcinnamohydroxamic acid, an orange-colored 1:4 (Ce:ligand) complex is formed and extracted into chloroform. This complex exhibits an absorption maximum at 460 nm, which is well-separated from the absorption of the reagent itself, allowing for sensitive and selective determination core.ac.uk.

The stabilization of the Ce(IV) oxidation state is highly dependent on the coordinating ligand and the solvent system. Anionic oxygen-bearing ligands and low dielectric solvents can stabilize Ce(IV) due to the strong coordination of the oxophilic cerium ion by O-donor ligands nih.gov. This principle is utilized in the design of chemosensors for Ce⁴⁺, where the interaction between the cerium ion and the sensor molecule, often involving complexation, leads to a detectable signal, such as a color change or fluorescence enhancement tandfonline.com. The stability and stoichiometry of these complexes are crucial parameters that are determined through techniques like the mole-ratio method using spectrophotometric data misuratau.edu.ly. Understanding the complexation and coordination chemistry of Ce(IV) is therefore fundamental to developing new and improved analytical methodologies.

Determination of Thermodynamic Stability Constants of Cerium(IV) Complexes

The determination of thermodynamic stability constants is fundamental to understanding the behavior of metal complexes in solution. These constants provide quantitative measures of the extent to which a metal ion and a ligand will associate to form a complex. Methodologies such as potentiometric titration and spectrophotometry are commonly employed for this purpose, often utilizing a stable source of the metal ion like ammonium cerium(IV) sulfate.

One notable study focused on the complexation between cerium(IV) and carbonate ions in aqueous solution, employing potentiometric titration alongside UV/Visible absorption spectroscopy and 17O NMR spectroscopy. While the study utilized cerium(IV) ammonium nitrate as the source of Ce(IV), the principles and methods are directly applicable to solutions prepared from ammonium cerium(IV) sulfate tetrahydrate. The research demonstrated the formation of both 1:1 and 1:2 (metal:ligand) complexes in dilute solutions at pH 8.8 and 10. tandfonline.com Potentiometric data were instrumental in providing accurate formation constants for these species. tandfonline.com

The formation constants (β) for the cerium(IV) carbonate complexes were determined at 25.00 ± 0.01 °C, as detailed in the table below. tandfonline.com

Table 1: Formation Constants for Cerium(IV) Carbonate Complexes

Complex Formation Constant (β)
[CeCO3]2+ 1.2 (± 0.1) x 1012

Further research has delved into the relationship between the thermodynamic stability of cerium(IV) complexes and their kinetic stability towards intramolecular redox decomposition. A comparative analysis of cerium(IV) complexes with various organic compounds established linear relationships between the logarithms of the stability constants (log β) and the logarithms of the rate constants for redox decomposition (log k). researchgate.netresearchgate.net This indicates that for certain series of complexes, a higher thermodynamic stability is correlated with a lower rate of internal electron transfer, a key insight into the factors governing the stability of the Ce(IV) oxidation state in the presence of organic ligands. researchgate.netresearchgate.net

Spectrophotometric methods have also been successfully applied to determine the stability constants of Ce(IV) complexes. For instance, the complexation of cerium(IV) with 8-hydroxyquinoline was studied, and the mole-ratio method was used to establish the stoichiometry and the formation constant (Kf) of the resulting complex. misuratau.edu.lyresearchgate.net The high value of the formation constant, determined to be 1.308 x 1014, indicated the formation of a very stable 1:2 (metal:ligand) complex. misuratau.edu.lyresearchgate.net

Investigations into Ligand Interactions and Speciation in Solution

Understanding how cerium(IV) interacts with different ligands and what species are present in solution is critical for controlling its reactivity and application. This compound is an excellent precursor for such studies, particularly in aqueous sulfate media.

Investigations into the aqueous speciation of tetravalent metals have revealed complex behavior for cerium(IV). In sulfate-containing solutions, cerium(IV) has been shown to form large polynuclear clusters. Specifically, the combination of cerium(IV) sulfate and ammonium sulfate can lead to the synthesis and crystallization of superclusters, such as a structure containing 70 cerium atoms arranged in a ring (Ce-70) and another containing 62 cerium atoms (Ce-62). oregonstate.edu The presence of ammonium counterions is a key factor in the formation of these unique species. oregonstate.edu

More fundamental studies using techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy have been conducted to elucidate the coordination environment of Ce(IV) in sulfuric acid solutions. These investigations have provided evidence that the dominant species in such media is [CeIV(H2O)6(HSO4)3]+. umich.eduacs.org This indicates a strong interaction between the cerium(IV) center and both water and bisulfate ligands, with the bisulfate ions directly coordinating to the metal in the primary coordination sphere. umich.eduacs.org This complexation by sulfate/bisulfate anions is a key feature of cerium(IV) chemistry in sulfuric acid and is a significant factor in the thermodynamics and kinetics of its redox reactions. umich.eduacs.org

Applications in Advanced Materials Science and Engineering

Precursor Role in Nanomaterial Synthesis

The compound is a key precursor in the creation of sophisticated nanomaterials. Its ability to controllably release cerium ions under specific reaction conditions makes it an invaluable starting material for producing nanostructures with tailored properties.

Ammonium (B1175870) cerium(IV) sulfate (B86663) is instrumental in the synthesis of cerium dioxide (CeO₂) nanoparticles, which are of significant interest due to their wide-ranging applications in catalysis, UV absorption, and fuel cells. mocedes.orgnih.gov Various synthesis methods, such as hydrothermal and precipitation techniques, utilize this compound as a cerium source. researchgate.netcore.ac.uk

In hydrothermal synthesis, ammonium cerium(IV) sulfate is dissolved in water and subjected to high temperatures (120°C to 200°C) and pressures. researchgate.net This process leads to the hydrolysis and subsequent precipitation of CeO₂ nanoparticles. Research has shown that the particle size of the resulting CeO₂ is significantly influenced by the starting cerium salt. researchgate.net For instance, nanoparticles synthesized from cerium(IV) salts like ammonium cerium(IV) sulfate tend to be much smaller (around 3 nm) compared to those produced from cerium(III) salts (around 15 nm). researchgate.net This is attributed to the different solubilities of cerium(IV) and cerium(III) hydroxides, which act as crystal nuclei. researchgate.net

The precipitation method also employs ammonium cerium(IV) sulfate, where a precipitating agent like ammonia (B1221849) water or oxalic acid is added to an aqueous solution of the cerium salt to form a precursor, which is then calcined to yield CeO₂ nanoparticles. core.ac.ukresearchgate.net The choice of precipitant and the calcination temperature have been found to strongly influence the morphology and crystal size of the final nanoparticles. core.ac.uk

Key Research Findings in CeO₂ Nanoparticle Synthesis:

Synthesis MethodCerium PrecursorKey ParametersResulting Nanoparticle SizeReference
HydrothermalAmmonium Cerium(IV) SulfateTemperature: 180°C, Time: 5 h~30 Å (3 nm) researchgate.net
HydrothermalCerium(III) NitrateTemperature: 180°C, Time: 5 h~160 Å (16 nm) researchgate.net
PrecipitationCerium SulfateCalcine Temperature200-300 nm diameter core.ac.uk
Solution CombustionCeric Ammonium NitrateFuel: EDTA, Temperature: 450°C~35-42 nm nih.gov

While not a direct precursor for the carbon structure itself, ammonium cerium(IV) sulfate plays a role in the post-synthesis processing of carbon nanotubes (CNTs). As-produced CNTs often contain impurities such as amorphous carbon and residual metal catalysts, which can hinder their performance in various applications. nanoient.orgresearchgate.net

Ammonium cerium(IV) sulfate, being a strong oxidizing agent, can be used in the chemical purification of CNTs. patentcut.comchemicalbook.com This process involves treating the raw CNT material with a solution of the cerium salt, which selectively oxidizes and removes the amorphous carbon and metallic impurities, leaving behind purified CNTs. patentcut.com This method is considered an effective wet oxidation technique for enhancing the purity of CNT samples. nanoient.org Furthermore, cerium(IV) salts can act as effective dopants for carbon nanotubes, reducing their electrical resistivity by acting as one-electron oxidants. patentcut.com

Functional Materials Development

The incorporation of cerium, often sourced from ammonium cerium(IV) sulfate, into various materials can significantly enhance their functional properties, leading to the development of advanced ceramics, glasses, and electronic components.

Cerium compounds are added to glass and ceramic formulations to impart specific desirable properties. stanfordmaterials.com In glass manufacturing, the addition of cerium oxide can decolorize the glass by neutralizing the greenish tint caused by iron impurities. stanfordmaterials.com Conversely, it can also be used to impart a yellow color. stanfordmaterials.com

A key application of cerium in glass is for UV absorption. stanfordmaterials.compsu.edu Both cerium(III) and cerium(IV) ions strongly absorb ultraviolet light. psu.edu Phosphate-based glasses can incorporate larger amounts of cerium compared to silicate (B1173343) glasses without significant yellowing, making them suitable for applications like UV-blocking eyeglasses and protective coatings for solar cells. psu.edu The addition of cerium also increases the glass's resistance to radiation damage. psu.edu In ceramics, cerium oxide is a versatile additive. scirp.org For instance, in lead borate (B1201080) glasses, cerium oxide can act as both a network modifier at low concentrations and a glass former at higher concentrations, influencing the material's structural properties. scirp.org

Effects of Cerium Addition on Glass Properties:

Glass TypeCerium SpeciesEnhanced PropertyApplicationReference
Phosphate GlassCe³⁺/Ce⁴⁺UV absorption, Radiation resistanceUV-blocking lenses, Solar cell covers psu.edu
Silicate GlassCe³⁺/Ce⁴⁺UV absorptionEyewear, Automotive glass stanfordmaterials.compsu.edu
Borogermanate GlassCe³⁺/Ce⁴⁺LuminescenceLasers, Scintillators doi.org
Aluminosilicate GlassCe³⁺/Ce⁴⁺Blue emissionQuantum cutting materials researchgate.net

Ammonium cerium(IV) sulfate and other cerium compounds are utilized in the preparation of electrodes and thin films for various electrochemical and electronic applications. psu.edunih.govtycorun.com Cerium oxide thin films are of particular interest due to their high dielectric constant, high refractive index, and wide bandgap. researchgate.net

These films can be prepared by methods such as spray pyrolysis, where a solution containing a cerium precursor is sprayed onto a heated substrate. researchgate.netcapes.gov.br The precursor decomposes upon heating, forming a thin film of cerium oxide. The properties of the resulting film are highly dependent on the deposition parameters.

In the context of electrodes, cerium compounds can be used in the electrodeposition of conversion coatings for corrosion protection of metals like aluminum alloys. mdpi.com These coatings often consist of cerium oxides and hydroxides. Furthermore, carbon paste electrodes can be modified with carbon nanotubes, which may have been purified using cerium-based oxidizing agents, to enhance their electrochemical sensing capabilities for various molecules. nih.gov The use of quaternary ammonium salts, a component of ammonium cerium(IV) sulfate, has also been explored as additives in copper electroplating to improve the quality of the deposited copper layer. researchgate.net

Environmental and Remediation Technologies

The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states, make cerium-based materials, often derived from precursors like ammonium cerium(IV) sulfate, highly effective in environmental catalysis and remediation. nih.govmdpi.com

Cerium oxide is a cornerstone material in three-way catalytic converters for automotive exhaust systems, where it helps in the simultaneous removal of carbon monoxide (CO), hydrocarbons, and nitrogen oxides (NOx). stanfordmaterials.commdpi.comresearchgate.net Its function is to store and release oxygen, which facilitates the oxidation of CO and hydrocarbons and the reduction of NOx. stanfordmaterials.commdpi.com

Beyond automotive catalysts, cerium dioxide nanoparticles have shown promise as photocatalysts for degrading environmental pollutants. nih.govresearchgate.net When illuminated with light of sufficient energy, CeO₂ can generate reactive oxygen species that break down organic contaminants in water and air. nih.govresearchgate.net For example, CeO₂ nanoparticles have been shown to be effective in the photocatalytic degradation of dyes and in the reduction of toxic heavy metals like chromium(VI) to the less harmful chromium(III). nih.gov Modified CeO₂ catalysts are being developed to enhance their photocatalytic efficiency under visible light, broadening their applicability in air and water purification. researchgate.net

Pollutant Degradation Mechanisms in Aqueous Systems

The application of ammonium cerium(IV) sulfate tetrahydrate in the degradation of aqueous pollutants is centered on the potent oxidizing capability of the Ce(IV) ion. wikipedia.org This property is harnessed to break down complex organic molecules into simpler, less harmful substances. The process is particularly effective for the mineralization of various organic pollutants, including dyes and other industrial effluents. nih.govoaji.net

The fundamental degradation mechanism involves the transfer of electrons from the organic pollutant to the Ce(IV) ions, which are subsequently reduced to the more stable Ce(III) state. wikipedia.org This redox reaction often proceeds through the generation of highly reactive radical species, such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of attacking a wide range of organic structures.

In some advanced oxidation processes (AOPs), cerium compounds are used as catalysts to enhance the decomposition of oxidants like peroxymonosulfate (B1194676) (PMS) to produce sulfate and hydroxyl radicals. ub.edu These radicals are highly effective in degrading persistent organic pollutants. The transition between the Ce(III) and Ce(IV) oxidation states on the surface of cerium-based catalysts is crucial for this catalytic activity. nih.gov

Research has demonstrated the effectiveness of cerium(IV)-mediated electrochemical oxidation (MEO) for the near-complete destruction of various model organic pollutants. nih.govresearchgate.net In these systems, an electrochemical cell is used for the in situ regeneration of the Ce(IV) mediator, allowing for a continuous and efficient degradation process. nih.govresearchgate.net For instance, in the presence of nitric acid, Ce(IV) has been shown to achieve nearly 90% destruction of organic compounds based on CO2 production. nih.govresearchgate.net

The degradation efficiency of organic pollutants using cerium-based materials can be influenced by several factors, including the initial concentration of the pollutant, temperature, and the concentration of the cerium(IV) salt. nih.govresearchgate.net For example, an increase in the initial concentration of some organic dyes can lead to a decrease in photocatalytic degradation efficiency, as the pollutant molecules may obstruct the active sites on the catalyst surface. nih.gov

Table 1: Research Findings on the Degradation of Organic Pollutants Using Cerium(IV) Compounds

Pollutant TypeDegradation MethodKey Findings
Model Organic Pollutants (e.g., EDTA)Mediated Electrochemical Oxidation (MEO) with Ce(IV)Nearly 90% destruction achieved based on CO2 production and 95% based on TOC analyses under optimized conditions. nih.govresearchgate.net
Dyes (Methylene Blue, Methyl Orange, Congo Red, Crystal Violet)Catalytic degradation by Cerium(IV) arsenomolybdateSignificant degradation of the dyes was observed, indicating the material's potential for wastewater treatment. oaji.netnanoient.org
Orange II (azo dye)Catalytic degradation by Cerium Strontium Cobalt PerovskiteThe substitution of cerium improved the catalytic activity, with the redox pair of Co3+/Co2+ facilitating electron transfer and the formation of reactive species. nih.gov
Rhodamine BSonophotocatalytic peroxymonosulfate activation with Ce-doped SnO2 compositesThe presence of cerium can capture photoinduced electrons, increasing the number of hydroxyl radicals and enhancing degradation. ub.edu

Adsorption and Extraction of Environmental Contaminants (e.g., Fluoride)

Beyond the degradation of organic pollutants, cerium compounds, including derivatives and materials synthesized from ammonium cerium(IV) sulfate, are instrumental in the adsorption and extraction of certain environmental contaminants, with a notable application in the removal of fluoride (B91410) from aqueous solutions.

The affinity of cerium for fluoride is a key aspect of this application. While this compound itself is not typically used as a direct adsorbent, it serves as a precursor for the synthesis of various cerium-based adsorbent materials. wikipedia.org For instance, cerium(IV) sulfate solution can be reacted with hydrofluoric acid to produce hydrated cerium(IV) fluoride. wikipedia.org

The mechanism of fluoride removal by cerium-based materials often involves adsorption onto the surface of the material. Cerium-loaded materials, such as cerium-loaded mesoporous zirconium phosphate, have been shown to be effective adsorbents for fluoride ions. rsc.org The adsorption process is influenced by factors such as pH, initial fluoride concentration, and the molar ratio of cerium in the adsorbent. The experimental data for fluoride adsorption on such materials often fits well with the Langmuir isotherm model, which suggests a monolayer adsorption process. rsc.org

Furthermore, bifunctional ionic liquid extractants have been investigated for the extraction of both cerium(IV) and fluoride from sulfuric acid solutions. capes.gov.br In such systems, Ce(IV) in a mixture with fluoride can be extracted in the form of CeF3+. This indicates a chemical interaction between cerium(IV) and fluoride ions during the extraction process.

Table 2: Research Findings on Fluoride Removal Using Cerium-Based Materials

Adsorbent/Extraction SystemKey Findings
Cerium loaded mesoporous zirconium phosphateThe material with a Zr to Ce molar ratio of 2:1 was found to be an effective adsorbent for fluoride ions, with a maximum adsorption capacity of 20.5 mg g−1 based on the Langmuir isotherm model. rsc.org
Bifunctional ionic liquid extractantsEffective in extracting Ce(IV) and fluoride from sulfuric acid solutions, with Ce(IV) being extracted in the form of CeF3+ in the presence of fluoride. capes.gov.br
Cerium(IV) sulfate solution (as a precursor)Can be used to synthesize hydrated cerium(IV) fluoride by reacting with hydrofluoric acid. wikipedia.org

Theoretical and Computational Investigations of Ammonium Cerium Iv Sulfate Tetrahydrate

Molecular Dynamics and Simulation Approaches for Solution Behavior

While DFT is excellent for static systems, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution. An MD simulation would model the interactions between the cerium sulfate (B86663) complex, ammonium (B1175870) ions, sulfate ions, and a large number of water molecules over time.

Such simulations can provide insights into:

Solvation Structure: How water molecules arrange themselves around the cerium complex and the ammonium counterions.

Ion Pairing: The tendency of the ammonium cations and sulfate anions to associate in solution.

Cluster Formation: Studies on related tetravalent metal sulfates show that complex clusters and superclusters can form in solution. oregonstate.edu MD simulations can explore the initial stages of this aggregation process, which is often mediated by bridging sulfate ligands and influenced by the concentration of counterions like ammonium. oregonstate.edu

These simulations help bridge the gap between the molecular-level structure and the macroscopic properties of the compound in aqueous solutions, which is essential for its application in many chemical reactions.

Mechanistic Elucidation through Advanced Computational Modeling of Reaction Pathways

Beyond predicting static properties, advanced computational modeling can elucidate the complete reaction pathways for processes involving Ammonium Cerium(IV) Sulfate Tetrahydrate. researchgate.net This involves mapping the potential energy surface of a reaction to identify transition states and calculate activation energies.

For its role as an oxidant in organic synthesis, computational models can be used to:

Identify the Active Oxidizing Species: Determine if the fully coordinated complex or a species formed by ligand dissociation is the active oxidant.

Model the Electron Transfer Step: Detail the geometric and electronic changes that occur as an electron is transferred from the substrate to the Ce(IV) center.

Analyze Subsequent Steps: Elucidate the fate of the resulting substrate radical cation and the Ce(III) species.

By comparing the energy barriers of different possible pathways, these models can predict reaction outcomes and selectivity, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of cerium(IV) compounds often involves processes that may not align with modern principles of green chemistry. Current research is focused on developing more environmentally benign and efficient methods for producing high-purity Ammonium (B1175870) Cerium(IV) Sulfate (B86663).

One promising approach involves a simplified, green, and cyclical process starting from cerium carbonate. This method utilizes a sulfuric acid solution to dissolve cerium carbonate, followed by oxidation and crystallization steps that yield high-purity (greater than 99.99%) ammonium ceric sulfate. google.com The key advantages of such methods are the reduction of hazardous waste and the potential for recycling reagents. google.com

Further research is directed towards mechanosynthesis, a solvent-free or near solvent-free technique that involves grinding reagents together. This method has been successfully applied to other cerium-based materials like Metal-Organic Frameworks (MOFs) and offers a pathway to reduce energy consumption and the use of toxic solvents. researchgate.net The development of low-cost, sustainable, and rapid synthesis strategies, potentially under ambient conditions using water as a green solvent, is a key objective for the industrial-scale production of cerium-based compounds. nih.gov

Table 1: Comparison of Synthetic Approaches

Method Description Advantages Research Focus
Conventional Synthesis Dissolving ceric ammonium sulfate in a heated mixture of sulfuric acid and water, followed by cooling and filtration. pharmaguideline.compharmapath.in Established and well-understood process. Improving energy efficiency and reducing acid waste.
Green Cycle Method Starts with cerium carbonate, using a controlled reaction with sulfuric acid, ammonia (B1221849), and hydrogen peroxide. google.com High purity product (>99.99%), simple process, environmentally friendly. google.com Optimizing reaction conditions and reagent recycling.
Mechanosynthesis Grinding solid-state reactants, often with a minimal amount of a liquid additive to facilitate the reaction. researchgate.net Reduced solvent use, potential for scalability, energy efficiency. researchgate.net Application to the direct synthesis of Ammonium Cerium(IV) Sulfate Tetrahydrate.

| Ambient Aqueous Synthesis | Utilizing water as a solvent under ambient temperature and pressure. nih.gov | Eliminates organic solvents, reduces energy costs, aligns with green chemistry principles. nih.gov | Overcoming challenges related to the solubility and stability of reactants and products. |

Expansion of Catalytic Repertoire for Green Chemistry Initiatives

Cerium(IV) compounds are recognized for their catalytic activity, serving as efficient catalysts in various organic transformations. mdpi.comsigmaaldrich.com Future research aims to expand their application in green chemistry, focusing on developing highly selective and reusable catalytic systems.

Ammonium Cerium(IV) Sulfate has demonstrated its potential as a reusable, heterogeneous solid acid catalyst. ajchem-a.comresearchgate.net For instance, it has been effectively used in the solvent-free, one-pot synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones. ajchem-a.comresearchgate.net These reactions are characterized by high yields, short reaction times, and simple work-up procedures, which are all hallmarks of green chemical processes. ajchem-a.comresearchgate.net

The focus is now shifting towards:

Developing Novel Catalytic Reactions: Exploring the use of Ammonium Cerium(IV) Sulfate in a wider range of multi-component reactions and for the synthesis of complex heterocyclic compounds. ajchem-a.comresearchgate.net

Enhancing Reusability: Investigating methods to improve the stability and recyclability of the catalyst over multiple reaction cycles without significant loss of activity. ajchem-a.comresearchgate.net

Solvent-Free Conditions: Promoting reactions under solvent-free or neat conditions to minimize volatile organic compound (VOC) emissions. researchgate.netresearchgate.net

Development of Advanced Analytical Tools and Sensors

The strong oxidizing nature of the Ce(IV) ion makes it a valuable component in analytical chemistry, particularly in redox titrations. chemiis.combrainly.inwikipedia.org Emerging research is focused on leveraging this property to create advanced analytical tools and sensors for detecting a wide array of analytes.

Cerium(IV) sulfate-based methods have been developed for the spectrophotometric determination of pharmaceuticals. nih.gov These methods are often simple, rapid, sensitive, and can be applied in quality control laboratories. nih.gov Future work will likely involve:

Miniaturization and Automation: Integrating cerium(IV)-based detection methods into microfluidic devices and automated analytical platforms for high-throughput screening.

Enhanced Sensitivity and Selectivity: Developing new indicator systems or coupling cerium(IV) reactions with highly sensitive detection techniques, such as fluorescence or electrochemical methods, to lower detection limits. researchgate.net

Broadening Analyte Scope: Designing new analytical procedures for the determination of environmental pollutants, food contaminants, and biomarkers in clinical samples.

Table 2: Analytical Applications and Future Trends

Application Current Method Future Direction Potential Impact
Pharmaceutical Analysis Spectrophotometric determination of drugs like Ethionamide via oxidation with Ce(IV). nih.gov Development of portable, real-time sensors for on-site quality control. Faster release of pharmaceutical batches and improved monitoring of drug stability.
Environmental Monitoring Redox titration for quantifying reducing agents in water samples. chemiis.com Creation of selective chemosensors for heavy metals or organic pollutants based on Ce(IV) complexes. Continuous and in-situ monitoring of water and soil quality.

| Clinical Diagnostics | Titrimetric assays for substances like ascorbic acid. chemiis.com | Design of enzyme-less biosensors using cerium-based nanozymes for detecting disease biomarkers. | Point-of-care diagnostic tools that are low-cost and easy to use. |

Integration into Novel Hybrid Material Systems

A significant area of future research is the incorporation of cerium(IV) species into advanced hybrid materials, most notably Metal-Organic Frameworks (MOFs). Ce-based MOFs are gaining attention due to the redox properties of cerium, which can impart unique catalytic and photocatalytic functionalities that are distinct from their more common zirconium-based analogues. researchgate.netnih.gov

The synthesis of Ce(IV)-MOFs presents challenges due to the high reduction potential of Ce(IV) in solution, but successful strategies have been developed. nih.gov These materials have shown promise in:

CO₂ Fixation: Acting as excellent catalysts for the chemical fixation of carbon dioxide, for example, in the synthesis of styrene carbonate under mild conditions. nih.gov

Environmental Remediation: Serving as high-capacity sorbents for removing pollutants like phosphates from water, addressing issues like eutrophication. digitellinc.com

Detoxification: Neutralizing nerve agents through hydrolysis, with performance comparable to or exceeding that of Zr-based MOFs. northwestern.edu

Future research will focus on designing and synthesizing novel Ce(IV)-MOF structures with tailored porosity and active sites to enhance their performance in catalysis, gas separation, and environmental remediation. nih.govdigitellinc.com

In-situ and Operando Spectroscopic Studies for Mechanistic Insights

While the applications of cerium(IV) compounds are expanding, a deeper understanding of the reaction mechanisms at a molecular level is crucial for rational catalyst design and optimization. In-situ and operando spectroscopy are powerful methodologies that allow researchers to study the catalyst under actual working conditions. wikipedia.orgnih.gov

These techniques combine spectroscopic characterization (e.g., X-ray absorption, Raman, or infrared spectroscopy) with simultaneous measurement of catalytic activity. wikipedia.orgnih.govethz.ch This approach helps to:

Identify the true active species and their structural evolution during a reaction. nih.govyoutube.com

Elucidate reaction pathways and identify reaction intermediates. wikipedia.org

Establish clear structure-reactivity relationships. wikipedia.org

Future studies using operando techniques on Ammonium Cerium(IV) Sulfate-catalyzed reactions will provide invaluable insights into how the Ce(IV)/Ce(III) redox couple facilitates chemical transformations, the nature of the catalyst's active sites, and the mechanisms of deactivation. nih.govnih.gov Spectroscopic studies, for instance, can reveal the complexation of cerium ions with sulfate, which is crucial to its stabilizing and reactive properties in solution. researchgate.netacs.org

Multi-disciplinary Approaches and Synergistic Research Opportunities

The future of research on this compound will increasingly rely on multi-disciplinary collaborations. The unique properties of cerium compounds, particularly cerium oxide nanoparticles (nanoceria), open up synergistic opportunities at the intersection of chemistry, materials science, biology, and medicine. nih.gov

For example, combining cerium-based materials with biomolecules has led to the development of nanohybrids with enhanced biological activities. A cerium oxide-bacteriocin nanohybrid demonstrated synergistic antibacterial and antibiofilm effects, showing greater efficacy than the bacteriocin alone. tandfonline.com Similarly, cerium oxide's catalytic properties are being harnessed in nanozymes for applications like improving radiotherapy for cancer by alleviating tumor hypoxia. nih.gov

Future synergistic research could explore:

Catalysis and Nanomedicine: Developing cerium-based nanocomposites that combine catalytic detoxification of pollutants with antimicrobial properties for advanced water purification systems. nih.gov

Materials Science and Electronics: Investigating biphasic cerium oxide nanoparticles for applications in next-generation capacitors and supercapacitors, leveraging their enhanced dielectric properties. bioengineer.org

Polymer Chemistry and Flame Retardants: Exploring the synergistic effects of cerium oxide with other flame retardants to create safer, high-performance polymer composites. mdpi.com

By fostering collaboration across different scientific fields, the full potential of cerium compounds like this compound can be realized, leading to innovative solutions for global challenges in health, energy, and environmental protection.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing cerium(IV) sulfate tetrahydrate, and how does the presence of ammonium ions influence its properties?

  • Answer : Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O) is synthesized by reacting calcined cerium(IV) oxide (CeO₂) with concentrated sulfuric acid under controlled heating (180–200°C) . The ammonium variant, such as ammonium cerium(IV) sulfate tetrahydrate, may involve co-precipitation with ammonium sulfate, but precise protocols are less documented in the literature. The ammonium ion modifies solubility and redox stability, making it preferable for specific applications like electrochemical etching .

Q. How can researchers ensure the stability of cerium(IV) sulfate solutions during redox titrations?

  • Answer : Cerium(IV) sulfate solutions decompose in neutral or alkaline conditions, forming CeO₂ precipitates. To stabilize:

  • Maintain a strongly acidic environment (e.g., 0.5–2 M H₂SO₄).
  • Store solutions in dark, cool conditions to prevent photochemical reduction.
  • Use fresh solutions for titrations, as prolonged storage leads to Ce⁴⁺ → Ce³⁺ reduction .

Q. What analytical techniques are suitable for characterizing cerium(IV) sulfate and its reaction products?

  • Answer :

  • TLC Analysis : Use Mo-Cerite agent (ammonium molybdate + cerium(IV) sulfate in H₂SO₄) to visualize organic reaction products via charring .
  • Redox Titration : Employ cerium(IV) sulfate as an oxidimetric titrant in acidic media, paired with ferroin or diphenylamine sulfonate indicators .
  • Thermogravimetric Analysis (TGA) : Monitor dehydration at 180–200°C and decomposition above 350°C .

Advanced Research Questions

Q. How does cerium(IV) sulfate act as a catalyst in solvent-free organic synthesis, and what factors influence its efficacy?

  • Answer : Ce(SO₄)₂·4H₂O acts as a Lewis acid catalyst in reactions like aldol condensations or acetal formations. Key factors:

  • Temperature : Optimal activity at 80–120°C; higher temperatures risk decomposition.
  • Acidity : Requires trace H₂SO₄ to maintain Ce⁴⁺ stability.
  • Substrate Interaction : Polar substrates (e.g., aldehydes) coordinate with Ce⁴⁺, enhancing electrophilicity .

Q. What experimental challenges arise when comparing cerium(IV) ammonium sulfate with other Ce⁴⁺ salts in electrochemical applications?

  • Answer :

  • Etching Studies : Cerium(IV) ammonium sulfate dihydrate (CAS) shows slower etching rates for metals like Ru compared to cerium(IV) nitrate due to lower Ce⁴⁺ mobility in sulfate matrices.
  • Controlled Oxidation : CAS provides milder oxidative conditions than Ce(NO₃)₄, reducing unwanted side reactions.
  • Solution Stability : Ammonium ions buffer pH, but sulfate ligands may form insoluble complexes with metal ions .

Q. How should researchers address discrepancies in reported solubility data for cerium(IV) sulfate in aqueous systems?

  • Answer : Solubility varies due to hydration state and hydrolysis. To resolve contradictions:

  • Standardize Conditions : Report temperature (e.g., 21.4 g/100 mL at 0°C vs. 3.87 g/100 mL at 60°C) and H₂SO₄ concentration.
  • Prevent Hydrolysis : Use dilute H₂SO₄ (pH < 1) to inhibit Ce⁴⁺ → CeO₂ conversion.
  • Validate Purity : Impurities like Ce³⁺ or sulfites can alter solubility measurements .

Q. What strategies mitigate cerium(IV) sulfate’s oxidative interference in complex matrices during analytical assays?

  • Answer :

  • Masking Agents : Add fluoride ions to form stable [CeF₆]²⁻ complexes, suppressing unwanted oxidation.
  • Kinetic Control : Use lower temperatures (<25°C) to slow side reactions.
  • Selective Reduction : Introduce mild reducing agents (e.g., ascorbic acid) post-analysis to quench excess Ce⁴⁺ .

Methodological Considerations

Q. Designing a kinetic study on Ce⁴⁺/Ce³⁺ redox cycling: What parameters are critical for reproducibility?

  • Answer :

  • Electrolyte Composition : Fixed H₂SO₄ concentration (e.g., 1 M) to stabilize Ce⁴⁺.
  • Temperature Control : Use a thermostated cell (±0.1°C).
  • Reference Electrodes : Employ Pt or Ag/AgCl electrodes to monitor potential drift.
  • Data Normalization : Report rates relative to Ce⁴⁺ initial concentration .

Q. How to troubleshoot low yields in cerium(IV)-catalyzed reactions under solvent-free conditions?

  • Answer :

  • Moisture Control : Ensure substrates are anhydrous; trace water hydrolyzes Ce⁴⁺.
  • Catalyst Activation : Pre-dry Ce(SO₄)₂·4H₂O at 100°C to remove surface moisture.
  • Stoichiometry Optimization : Use 5–10 mol% catalyst; excess Ce⁴⁺ may over-oxidize products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.